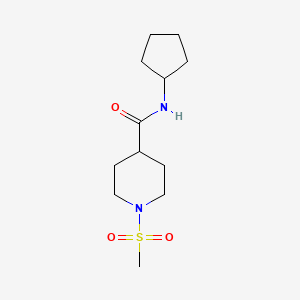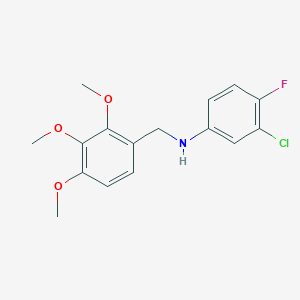
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Russian scientists and has since been investigated for its effects on various physiological and biochemical processes.
Mecanismo De Acción
The exact mechanism of action of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress and inflammation, and improving mitochondrial function. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established synthesis method and known chemical properties. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several potential future directions for research on N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosing and administration methods. Other potential areas of research include its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, and its potential as an anti-inflammatory agent in other disease states.
Métodos De Síntesis
The synthesis of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction between 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-phenylpropan-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N,N-dimethyl-N-(3-methylphenyl)-2-(methylsulfonyl)propan-1-amine. Finally, this compound is reacted with glycine to form the final product, N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOPJSMZSGINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)


![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)